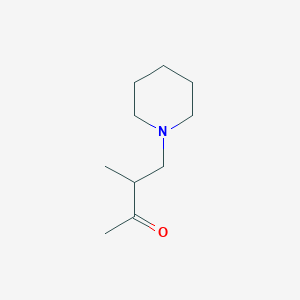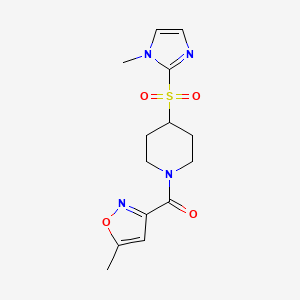![molecular formula C23H21ClN4O4 B2818729 [2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 946254-20-2](/img/structure/B2818729.png)
[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through various laboratory tests. For Dapagliflozin, it is known to be a white to beige powder that is soluble in DMSO . Its molecular weight is 502.98 . The properties of your specific compound may be different and would need to be determined experimentally.Aplicaciones Científicas De Investigación
Pharmacological Activities and Potential Therapeutic Applications
- Antimycotic Activity : Sertaconazole, a compound with structural similarities, has been evaluated for its efficacy in treating Pityriasis versicolor, demonstrating excellent antifungal activity and safety profile in clinical trials, suggesting potential antimycotic applications for related compounds (Nasarre et al., 1992).
- Treatment of Cutaneous Mycoses : Another study on sertaconazole showed its effectiveness in treating superficial mycoses caused by dermatophytes, indicating the potential of related compounds in dermatological applications (Pedragosa et al., 1992).
Metabolism and Excretion Studies
- Metabolic Pathways : Investigations into the metabolism and excretion of various pharmaceutical compounds, such as taranabant, a cannabinoid-1 inverse agonist, provide insights into how similar compounds might be processed within the body, highlighting the importance of understanding metabolic pathways for drug development and safety evaluations (Karanam et al., 2010).
Investigational Applications
- Human Mass Balance and Pharmacokinetic Studies : The use of advanced mass spectrometry techniques in studying the metabolism and pharmacokinetics of novel compounds, like 5F-ADB and diphenidine, showcases the potential for investigational applications of related compounds in understanding their behavior in human subjects, which is crucial for drug development and toxicological assessments (Kusano et al., 2018).
Mecanismo De Acción
The mechanism of action of a compound refers to how it interacts with biological systems to produce its effects. For instance, Dapagliflozin works by inhibiting the SGLT2 protein, which reduces blood glucose levels . The mechanism of action for your specific compound would depend on its intended use and would need to be determined through biological testing.
Safety and Hazards
The safety and hazards associated with a compound depend on its structure and properties. For instance, Dapagliflozin is combustible and should not be used or stored near heat or open flame . It is also harmful if swallowed and causes moderate eye irritation . The safety and hazards of your specific compound would need to be determined through safety testing.
Propiedades
IUPAC Name |
[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-ethoxyphenyl)-5-methyltriazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4O4/c1-4-30-19-10-8-18(9-11-19)28-14(2)21(26-27-28)23(29)31-13-20-15(3)32-22(25-20)16-6-5-7-17(24)12-16/h5-12H,4,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZACDVJEUHOTDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=C(OC(=N3)C4=CC(=CC=C4)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-({2-fluoro-[1,1'-biphenyl]-4-yl}oxy)pyrimidine](/img/structure/B2818646.png)
![N-(naphtho[1,2-d]thiazol-2-yl)-3-phenoxybenzamide](/img/structure/B2818647.png)
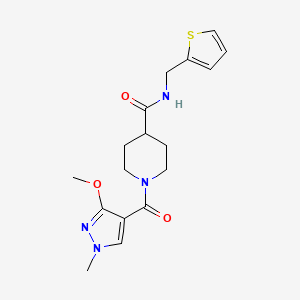

![[(2-methoxyphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate](/img/structure/B2818652.png)
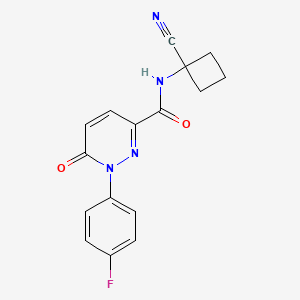
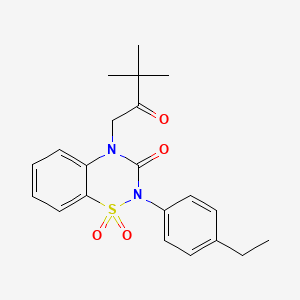
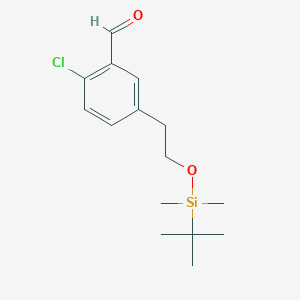
![4-(dimethylsulfamoyl)-N-(2-{5-[(2-fluorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide](/img/structure/B2818660.png)
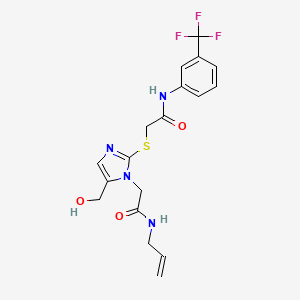

![2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-3H-benzo[f]chromen-3-one](/img/structure/B2818665.png)
